N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide
Overview
Description
N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitubercular properties. The structure of this compound consists of a furan ring substituted with a nitro group at the 5-position, a benzyl group, and an ethyl group attached to the nitrogen atom of the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acylation and amination .
Industrial Production Methods: Industrial production of N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide may involve large-scale nitration processes using nitric acid and acetic anhydride, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide involves its interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group is believed to undergo reduction within the microbial cells, generating reactive intermediates that cause damage to DNA and other cellular structures. This results in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
- N-benzyl-5-nitrofuran-2-carboxamide
- N-ethyl-5-nitrofuran-2-carboxamide
- 5-nitrofuran-2-carboxamide
Comparison: N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide is unique due to the presence of both benzyl and ethyl groups, which may enhance its biological activity and specificity compared to other similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-benzyl-N-ethyl-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-2-15(10-11-6-4-3-5-7-11)14(17)12-8-9-13(20-12)16(18)19/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYJQGCYANXHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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